[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile
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Overview
Description
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products, including alkaloids and marine natural products. The indole ring system is a significant structure in medicinal chemistry due to its presence in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile typically involves the nucleophilic substitution reaction of indole derivatives. One common method includes the reaction of 1-propyl-1H-indole-3-thiol with acetonitrile in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.
Comparison with Similar Compounds
[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile can be compared with other indole derivatives, such as:
[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile: Similar structure but with an ethyl group instead of a propyl group.
[(1-Methyl-1H-indol-3-yl)sulfanyl]acetonitrile: Contains a methyl group, leading to different chemical and biological properties.
[(1-Butyl-1H-indol-3-yl)sulfanyl]acetonitrile: Features a butyl group, which may affect its solubility and reactivity.
Properties
CAS No. |
61021-57-6 |
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Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-(1-propylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H14N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h3-6,10H,2,8-9H2,1H3 |
InChI Key |
NFCGTQNKWAHMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC#N |
Origin of Product |
United States |
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